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Compound of Interest

Compound Name:
(1R,2S)-2-amino-2,3-dihydro-1H-

inden-1-ol

CAS No.: 23337-80-6

Cat. No.: B3118169 Get Quote

Mechanisms, Protocols, and Industrial Application[1]
Executive Summary
The (1R,2S)-1-amino-2-indanol auxiliary represents a landmark in asymmetric synthesis,

bridging the gap between academic methodology and multi-ton pharmaceutical manufacturing.

Unlike flexible acyclic auxiliaries, the aminoindanol scaffold utilizes a rigid, fused bicyclic indane

backbone to impose severe conformational constraints.

Its primary industrial fame stems from the Merck Indinavir process, where it was not used as a

simple Myers-type auxiliary, but rather converted into a tricyclic N,O-acetonide (oxazolidine)

system. This modification creates a "molecular shield" that forces enolate geometry and facial

selectivity with exceptional precision (>99% de), enabling the synthesis of the HIV protease

inhibitor's critical hydroxyethylene isostere core.

Structural Basis of Chirality
The efficiency of (1R,2S)-aminoindanol arises from three structural pillars:

Cis-Configuration: The cis-relationship between the amino and hydroxyl groups allows for the

formation of rigid 5-membered heterocycles (oxazolidinones or oxazolidines) fused to the

indane ring.
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Pi-Shielding: The aromatic ring of the indane system extends spatially over the reactive

center in specific conformations, providing a unique electronic and steric wall that is absent

in aliphatic auxiliaries like valine-derived oxazolidinones.

Restricted Rotation: When cyclized into an acetonide or oxazolidinone, the C1-N and C2-O

bonds are locked, preventing bond rotation that could erode selectivity during high-energy

transition states.

Mechanistic Deep Dive: The Acetonide Pathway
While aminoindanol can function similarly to Evans (oxazolidinone) or Myers

(pseudoephedrine) auxiliaries, its most potent application involves the N,O-acetonide protected

amide.

The Tricyclic Scaffold Formation
The "Merck Strategy" involves a three-step activation sequence:

Acylation: The amino group is acylated with the substrate acid (e.g., dihydrocinnamic acid

derivatives).

Acetonide Locking: Reaction with 2-methoxypropene (or 2,2-dimethoxypropane) bridges the

amide nitrogen and the indanol oxygen with a dimethylmethylene unit.

Result: Formation of a tricyclic N-acyl-oxazolidine. This species is chemically distinct from an

Evans oxazolidinone because the carbonyl is exocyclic to the oxazolidine ring, similar to a

protected pseudoephedrine amide.

Enolate Geometry and Facial Selectivity
Upon treatment with a strong base (LiHMDS), the N-acyl-oxazolidine forms a Z-enolate.

Steric Wall: The cis-fused indane ring creates a "cup-shaped" concave face and a convex

face. The acetonide methyl groups and the indane skeleton sterically block the "top" face of

the enolate.

Electrophile Approach: The electrophile (e.g., allyl bromide) is forced to approach from the

unhindered face (anti to the indane bulk), establishing the new stereocenter with high fidelity.
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Caption: The Merck Indinavir pathway transforms the auxiliary into a rigid tricyclic scaffold,

ensuring exclusive facial selectivity during alkylation.

Case Study: The Indinavir Synthesis
The synthesis of Indinavir (Crixivan) is the gold standard for this auxiliary's utility. The objective

was to install the (2R)-benzyl stereocenter and the subsequent hydroxyethylene core.

Reaction Scheme
Substrate: 3-phenylpropionic acid derivative.

Auxiliary: (-)-cis-(1S,2R)-1-aminoindan-2-ol (Note: The enantiomer is chosen based on the

desired product configuration).

Key Transformation: Asymmetric allylation of the acetonide-protected amide.[1]
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Parameter Value Notes

Enolate Base LiHMDS

Lithium Hexamethyldisilazide

ensures kinetic enolization at

-78°C.

Electrophile Allyl Bromide
Introduces the 3-carbon unit

for the isostere backbone.

Yield >95%
Quantitative conversion in

optimized industrial runs.

Diastereoselectivity >98:2 (de)
Often >99% after

crystallization.

Recovery >90%
Auxiliary recovered via acidic

hydrolysis.

Experimental Protocol: Asymmetric Alkylation
The following protocol is adapted from the optimized Merck process conditions.

Step 1: Acetonide Protection
Suspend the N-acylated aminoindanol (1.0 equiv) in toluene/THF.

Add 2-methoxypropene (2.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate

(PPTS).

Stir at room temperature until TLC indicates complete conversion to the N,O-acetonide

(approx. 2-4 hours).

Concentrate in vacuo to yield the protected intermediate. Note: This species is moisture

sensitive.

Step 2: Enolization and Alkylation
Enolate Generation: In a flame-dried flask under Argon, charge LiHMDS (1.0 M in THF, 1.1

equiv) and cool to -78°C.
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Add the acetonide solution (from Step 1, dissolved in anhydrous THF) dropwise over 30

minutes. Maintain internal temperature below -70°C.

Stir for 1 hour at -78°C to ensure complete formation of the Z-enolate.

Addition: Add Allyl Bromide (1.2 equiv) dropwise.

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

Step 3: Hydrolysis and Recovery
Dissolve the crude alkylated product in a mixture of 6N HCl and THF (1:1).

Heat to reflux for 4-6 hours. This cleaves both the acetonide and the amide bond.

Separation:

Basify the aqueous layer to pH 12 (using NaOH).

Extract the liberated aminoindanol with EtOAc (Recycle stream).

The aqueous phase retains the chiral acid product (precipitate by re-acidifying to pH 3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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